2-Bromo-5-chloro-4-(pyridin-3-ylmethyl)benzotrifluoride
Overview
Description
2-Bromo-5-chloro-4-(pyridin-3-ylmethyl)benzotrifluoride is a chemical compound with the molecular formula C13H8BrClF3N. It is a member of the benzotrifluoride family and is characterized by the presence of bromine, chlorine, and a pyridin-3-ylmethyl group attached to a benzotrifluoride core . This compound is used as a building block in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-(pyridin-3-ylmethyl)benzotrifluoride typically involves the reaction of 2-bromo-5-chlorobenzotrifluoride with pyridin-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-(pyridin-3-ylmethyl)benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5-chloro-4-(pyridin-3-ylmethyl)benzotrifluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds and drug discovery research.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-(pyridin-3-ylmethyl)benzotrifluoride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyridine: Similar in structure but lacks the benzotrifluoride group.
4-(Pyridin-3-ylmethyl)benzotrifluoride: Similar but lacks the bromine and chlorine atoms.
2-Chloro-5-bromo-4-(pyridin-3-ylmethyl)benzotrifluoride: A positional isomer with different substitution patterns.
Uniqueness
2-Bromo-5-chloro-4-(pyridin-3-ylmethyl)benzotrifluoride is unique due to the presence of both bromine and chlorine atoms along with the pyridin-3-ylmethyl group attached to the benzotrifluoride core. This combination of functional groups imparts distinct chemical reactivity and makes it a valuable building block in synthetic chemistry .
Properties
IUPAC Name |
3-[[5-bromo-2-chloro-4-(trifluoromethyl)phenyl]methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF3N/c14-11-5-9(4-8-2-1-3-19-7-8)12(15)6-10(11)13(16,17)18/h1-3,5-7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORAOIRQARZEOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC(=C(C=C2Cl)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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